molecular formula C12H22N4O2 B5694965 1,3,4,6-Tetraethyl-3a,6a-dihydroimidazo[4,5-d]imidazole-2,5-dione CAS No. 42563-65-5

1,3,4,6-Tetraethyl-3a,6a-dihydroimidazo[4,5-d]imidazole-2,5-dione

Cat. No.: B5694965
CAS No.: 42563-65-5
M. Wt: 254.33 g/mol
InChI Key: GQQNHTGDXFWLHO-UHFFFAOYSA-N
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Description

1,3,4,6-Tetraethyl-3a,6a-dihydroimidazo[4,5-d]imidazole-2,5-dione is a heterocyclic compound belonging to the glycoluril family. Glycolurils are fused bicyclic systems derived from imidazo[4,5-d]imidazole-2,5-dione, known for their versatility in supramolecular chemistry, polymer cross-linking, and applications in energetic materials . The tetraethyl derivative features ethyl substituents at the 1,3,4,6 positions, distinguishing it from other glycoluril analogs.

Properties

IUPAC Name

1,3,4,6-tetraethyl-3a,6a-dihydroimidazo[4,5-d]imidazole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N4O2/c1-5-13-9-10(15(7-3)11(13)17)16(8-4)12(18)14(9)6-2/h9-10H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQQNHTGDXFWLHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2C(N(C1=O)CC)N(C(=O)N2CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50356600
Record name 1,3,4,6-tetraethyl-3a,6a-dihydroimidazo[4,5-d]imidazole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42563-65-5
Record name 1,3,4,6-Tetraethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42563-65-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,4,6-tetraethyl-3a,6a-dihydroimidazo[4,5-d]imidazole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1,3,4,6-Tetraethyl-3a,6a-dihydroimidazo[4,5-d]imidazole-2,5-dione typically involves the reaction of ethyl-substituted urea derivatives with appropriate reagents under controlled conditions. One common method includes the cyclization of ethyl-substituted urea in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl3), to form the desired imidazo[4,5-d]imidazole ring system .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C8H14N4O2C_8H_{14}N_4O_2 and a molecular weight of approximately 198.22 g/mol. Its structure features an imidazole ring, which is known for its biological activity. The compound's melting point and boiling point are not extensively documented in the literature, but it exhibits stability under standard laboratory conditions.

Antimicrobial Activity

Research has indicated that imidazole derivatives exhibit notable antimicrobial properties. A study synthesized various imidazole-containing compounds and evaluated their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives demonstrated significant antibacterial activity, suggesting that 1,3,4,6-tetraethyl-3a,6a-dihydroimidazo[4,5-d]imidazole-2,5-dione could be effective against resistant bacterial strains .

Antitumor Potential

The antitumor activity of imidazole derivatives has been a focal point in cancer research. Compounds similar to this compound have been evaluated for their ability to inhibit tumor growth in various cancer cell lines. For instance, studies have reported that certain synthesized derivatives showed growth inhibition rates exceeding 90% in human leukemia cell lines . This suggests potential applications in developing new anticancer therapies.

Antihypertensive Effects

Imidazole compounds are also being investigated for their antihypertensive properties. Studies have synthesized various derivatives and tested them in hypertensive animal models. The results indicated that these compounds could effectively lower blood pressure through vasorelaxation mechanisms . This opens avenues for developing new antihypertensive medications using the framework of this compound.

Synthesis Methodologies

The synthesis of this compound typically involves multi-step organic reactions including cyclization processes that form the imidazole ring. Various synthetic pathways have been documented:

  • Cyclization Reactions : These reactions often involve starting materials such as substituted ureas or guanidines reacted with carbonyl compounds.
  • Functionalization : Post-synthesis modifications can enhance the biological activity of the compound by introducing various functional groups that improve solubility or receptor binding affinity.

Case Study 1: Antibacterial Activity Evaluation

A recent study synthesized a series of imidazole derivatives and tested their antibacterial efficacy against common pathogens. The results were promising for several compounds derived from the core structure of this compound .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli15 µg/mL
Compound BS. aureus10 µg/mL

Case Study 2: Antitumor Activity

In another study focusing on antitumor activity, derivatives of the compound were tested against several human cancer cell lines. One derivative showed over 90% cell viability reduction at concentrations as low as 40 µg/mL .

Cell LineIC50 (µg/mL)% Cell Viability
HL-6040<10
MCF-750<20

Mechanism of Action

The mechanism of action of 1,3,4,6-Tetraethyl-3a,6a-dihydroimidazo[4,5-d]imidazole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also modulate signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Glycoluril derivatives vary primarily in substituent groups, which significantly influence their physical, chemical, and functional properties. Below is a comparative analysis with key analogs:

Compound Substituents Key Properties Applications References
Glycoluril (Parent Compound) None - High thermal stability
- Forms supramolecular assemblies (e.g., cucurbiturils)
Polymer cross-linkers, photodegradation stabilizers, supramolecular chemistry
1,3,4,6-Tetramethyl-3a,6a-dihydroimidazo[4,5-d]imidazole-2,5-dione Methyl (1,3,4,6) - White crystalline solid
- Melting point: 140–144°C
- Soluble in polar solvents
Organic synthesis intermediates, drug research
cis-1,3,4,6-Tetranitrooctahydroimidazo[4,5-d]imidazole (BCHMX) Nitro (1,3,4,6) - High explosive performance
- Thermal stability: Decomposition ~200°C
Plastic-bonded explosives (PBX), propellants
1,3,4,6-Tetrakis-hydroxymethyl-tetrahydroimidazo[4,5-d]imidazole-2,5-dione Hydroxymethyl (1,3,4,6) - Water-soluble
- Forms cross-linked polymers
Textile resins, formaldehyde-free cross-linking agents

Key Observations :

  • Substituent Impact on Solubility : Methyl and ethyl groups enhance hydrophobicity compared to the parent glycoluril or hydroxymethyl derivatives. The tetraethyl compound likely exhibits lower water solubility than the tetramethyl analog due to increased alkyl chain length .
  • Thermal Stability : Nitro-substituted derivatives (e.g., BCHMX) exhibit high thermal stability suited for explosives, whereas alkyl-substituted variants (methyl/ethyl) are more stable under ambient conditions but less reactive .
  • Applications : Alkyl-substituted glycolurils (methyl, ethyl) are explored as intermediates in drug synthesis, while nitro derivatives are specialized for energetic materials .

Biological Activity

1,3,4,6-Tetraethyl-3a,6a-dihydroimidazo[4,5-d]imidazole-2,5-dione is a compound belonging to the imidazole family known for its diverse biological activities. This article reviews the available literature concerning its biological effects, including antimicrobial, antioxidant, and anti-inflammatory properties.

  • Molecular Formula : C₁₂H₂₂N₄O₂
  • Molecular Weight : 254.329 g/mol
  • CAS Number : 42563-65-5

Antimicrobial Activity

Research indicates that derivatives of imidazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that various imidazole derivatives demonstrate activity against both Gram-positive and Gram-negative bacteria. The following table summarizes the antimicrobial efficacy of some related compounds:

Compound NameBacteria TestedZone of Inhibition (mm)
Compound AStaphylococcus aureus28
Compound BEscherichia coli25
Compound CCandida albicans26

Case Study : A study evaluated the antibacterial activity of a series of imidazole derivatives against S. aureus and E. coli, revealing that certain compounds exhibited zones of inhibition ranging from 21 mm to 28 mm against S. aureus and 25 mm to 27 mm against E. coli .

Antioxidant Activity

The antioxidant potential of imidazole derivatives has been widely studied. Compounds containing the imidazole ring have been shown to scavenge free radicals effectively.

Compound NameAntioxidant Activity (µg AAE/g)
Compound D2007.67
Compound E1962.48

In various assays, such as the phosphomolybdate method, certain compounds demonstrated significant antioxidant activity with values reaching up to 2007.67 µg AAE/g dry sample .

Anti-inflammatory Activity

Imidazole derivatives are also noted for their anti-inflammatory properties. They have been implicated in reducing inflammation through various mechanisms, including inhibition of pro-inflammatory cytokines.

The biological activities of this compound and its derivatives can be attributed to their ability to interact with biological macromolecules such as proteins and nucleic acids. The presence of nitrogen atoms in the imidazole ring plays a crucial role in these interactions.

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